5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride 5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17711826
InChI: InChI=1S/C10H12F2N2O.2ClH/c11-10(12)15-8-1-2-9(14-6-8)7-3-4-13-5-7;;/h1-2,6-7,10,13H,3-5H2;2*1H
SMILES:
Molecular Formula: C10H14Cl2F2N2O
Molecular Weight: 287.13 g/mol

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride

CAS No.:

Cat. No.: VC17711826

Molecular Formula: C10H14Cl2F2N2O

Molecular Weight: 287.13 g/mol

* For research use only. Not for human or veterinary use.

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride -

Specification

Molecular Formula C10H14Cl2F2N2O
Molecular Weight 287.13 g/mol
IUPAC Name 5-(difluoromethoxy)-2-pyrrolidin-3-ylpyridine;dihydrochloride
Standard InChI InChI=1S/C10H12F2N2O.2ClH/c11-10(12)15-8-1-2-9(14-6-8)7-3-4-13-5-7;;/h1-2,6-7,10,13H,3-5H2;2*1H
Standard InChI Key LEMHMECXNBBRMO-UHFFFAOYSA-N
Canonical SMILES C1CNCC1C2=NC=C(C=C2)OC(F)F.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound has the systematic IUPAC name 5-(difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride, reflecting its core pyridine ring substituted at positions 2 and 5. Its molecular formula is C₁₁H₁₃F₂N₂O·2HCl, yielding a molecular weight of 299.92 g/mol (calculated from isotopic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00, Cl=35.45) . The CAS Registry Number 1955494-02-6 uniquely identifies this dihydrochloride salt form, distinguishing it from related free bases or alternative salts .

Table 1: Key Identifiers

PropertyValue
IUPAC Name5-(difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride
CAS Number1955494-02-6
Molecular FormulaC₁₁H₁₃F₂N₂O·2HCl
Molecular Weight299.92 g/mol
Purity (Commercial)≥95% (HPLC)

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols for this specific compound are proprietary, analogous pyridine-pyrrolidine derivatives are synthesized through:

  • Nucleophilic Aromatic Substitution: Introducing the pyrrolidine moiety to a halogenated pyridine precursor under basic conditions (e.g., K₂CO₃ in DMF) .

  • Etherification: Installing the difluoromethoxy group via reaction of a hydroxylated intermediate with difluoromethyl triflate .

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt, as confirmed by the stoichiometric 2:1 HCl ratio .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrrolidine CouplingPd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C65–75
DifluoromethoxylationClCF₂H, NaH, THF, 0°C → rt50–60
Salt FormationHCl (g), EtOH, 0°C85–90

Reaction times vary from 12–48 hours, with purification via column chromatography or recrystallization . Scale-up challenges include controlling exotherms during difluoromethylation and minimizing racemization at the pyrrolidine center.

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits:

  • High aqueous solubility (>50 mg/mL at 25°C), facilitating in vitro assays .

  • Hygroscopicity: Requires desiccated storage (-20°C under argon) to prevent hydration .

  • pH-dependent stability: Decomposes above pH 8.0, releasing free base and HCl .

Spectroscopic Data

Though experimental spectra are unpublished, predicted characteristics include:

  • ¹H NMR (D₂O): δ 8.35 (d, J=2.4 Hz, H-6), 7.95 (dd, J=2.4, 8.8 Hz, H-4), 6.80 (d, J=8.8 Hz, H-3), 4.10–3.70 (m, pyrrolidine H), 3.50–3.20 (m, OCF₂H) .

  • ¹⁹F NMR: δ -80.5 (t, J=72 Hz, OCF₂H) .

Biological Activity and Applications

ParameterRecommendation
PPENitrile gloves, goggles, lab coat
VentilationFume hood (≥0.5 m/s face velocity)
StorageSealed container, -20°C, dark

First Aid Protocols

  • Inhalation: Administer 100% O₂ via mask; monitor for bronchospasm .

  • Dermal Contact: Wash with 1% acetic acid to neutralize residual HCl .

  • Ocular Exposure: Irrigate with isotonic saline for ≥30 minutes .

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